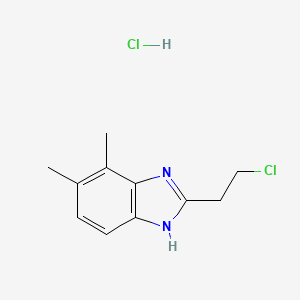

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Vue d'ensemble

Description

The compound “2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride” is a type of organic compound. Organic compounds with the bis(2-chloroethyl)amino functional group are known as nitrogen mustards . They were originally produced as chemical warfare agents but were the first chemotherapeutic agents for the treatment of cancer .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazine pharmaceutical intermediates have been synthesized using methods involving reactions with thionyl chloride .Applications De Recherche Scientifique

Structural Studies and Antibacterial Activity

2-chloromethyl-1H-benzimidazole hydrochloride has been studied for its structural properties using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. It forms an infinite chain structure through intermolecular hydrogen bonds. Additionally, it has been screened for antibacterial activity, showing promise as an antibacterial agent (Ghani & Mansour, 2012).

Antiprotozoal and Antiviral Applications

Benzimidazole derivatives, including 1H-benzimidazole, have been synthesized and tested for antiprotozoal activity against Acanthamoeba castellanii, showing higher efficacy than standard agents (Kopanska et al., 2004). Similarly, 1H-benzotriazole and 1H-benzimidazole analogues have been tested for anti-helical activity against hepatitis C virus and other Flaviviridae, showing potential as antiviral agents (Bretner et al., 2005).

Cytotoxicity and Anticancer Research

Certain benzimidazole-4,7-diones substituted at the 2-position have been synthesized and evaluated for cytotoxicity on cancer cell lines, showing significant potential as bioreductive anticancer agents (Gellis et al., 2008).

Tuberculostatic Activity

Novel benzimidazole derivatives have been synthesized and evaluated for tuberculostatic activity against Mycobacterium tuberculosis. Some derivatives showed high activity and selectivity for M. tuberculosis over eukaryotic cells, indicating their potential as anti-tubercular agents (Gobis et al., 2015).

Spectral and Theoretical Characterization

Benzimidazoles have been synthesized and characterized using various spectroscopic methods. Density Functional Theory (DFT) was used to study their molecular geometry and electronic properties, providing insights into their stability and reactivity (Gürbüz et al., 2016).

Alkylation and Ring Closure Reactions

Benzimidazole compounds have been used as starting materials in alkylation and ring closure reactions to generate diverse chemical structures. These reactions have applications in synthesizing novel compounds with potential biological activities (Roman, 2013).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This compound is an alkylating agent, which means it can transfer an alkyl group to its target . Specifically, it forms covalent bonds with the DNA, which results in the formation of cross-links. These cross-links prevent the DNA from being separated for synthesis or transcription, thereby inhibiting cell replication .

Biochemical Pathways

The biochemical pathways affected by mechlorethamine primarily involve DNA synthesis and replication. By crosslinking DNA strands, mechlorethamine disrupts the normal function of the DNA molecule, preventing it from serving as a template for replication and transcription . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute . This means it is rapidly metabolized and eliminated from the body. Approximately 50% of the drug is excreted through the kidneys . These pharmacokinetic properties influence the bioavailability of the drug, which is an important factor in its therapeutic efficacy .

Result of Action

The molecular and cellular effects of mechlorethamine’s action primarily involve the induction of cell death in cancer cells. By crosslinking DNA strands and preventing their separation for synthesis or transcription, mechlorethamine inhibits cell replication . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action of mechlorethamine can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of mechlorethamine hydrolysis . The rate constant was significantly increased from a neutral environment to the pH of 12.5, reaching 500% of the original value using alkalisation . Furthermore, the concentrated solutions hydrolysed more slowly as a result of hydrochloric acid release as the acid lowered the pH value of the environment .

Propriétés

IUPAC Name |

2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTKFMOKPHZEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCCl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |

CAS RN |

1609406-55-4 | |

| Record name | 1H-Benzimidazole, 2-(2-chloroethyl)-6,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)

![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)

![1-Cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone-carbonic acid (1:1)](/img/structure/B3060002.png)